molecular formula C22H20N4O B2958273 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034287-43-7

2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2958273
CAS No.: 2034287-43-7
M. Wt: 356.429
InChI Key: BEXZFSWOABERJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized via coordinating the iron metal site with 1-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole (npbi) ligands .

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

Research has demonstrated the compound's utility in synthesizing a wide range of heterocyclic derivatives. For example, a study highlighted the synthesis of pyridine, pyridazine, and other derivatives, showcasing the versatility of related compounds in creating complex chemical structures that could have implications for materials science, pharmacology, and chemical sensing technologies (E. A. E. Rady & M. Barsy, 2006).

Fluorescent Probes for Metal Ions

Another significant application includes the development of fluorescent probes for metal ions. A specific derivative was shown to be an efficient fluorescent probe for mercury ions, indicating potential for environmental monitoring and safety applications (N. Shao et al., 2011).

Polymer Light-Emitting Diodes (PLEDs)

Derivatives of the compound have been used in the development of novel heteroleptic iridium(III) complexes, applied as phosphorescent dopants in polymer light-emitting diodes. This research suggests potential applications in the field of optoelectronic devices, highlighting the material's contribution to advancements in display and lighting technologies (Huaijun Tang et al., 2014).

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-12-14-26-15-13-25-22(26)20-10-3-4-11-23-20/h1-11,13,15H,12,14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZFSWOABERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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